N-pentyl-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
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Overview
Description
N-PENTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: is a complex organic compound that features a piperidine ring substituted with a thiophene-2-sulfonyl group and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-PENTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactionsThe reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: N-PENTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: N-PENTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may interact with specific proteins or enzymes, making it a candidate for drug development .
Medicine: The compound’s potential therapeutic properties are being explored, particularly in the treatment of neurological disorders and inflammatory diseases .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of N-PENTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene-2-sulfonyl group may play a crucial role in binding to these targets, while the piperidine ring provides structural stability. The compound may modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
N-PENTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE: shares similarities with other piperidine derivatives, such as:
Uniqueness: The presence of the thiophene-2-sulfonyl group and the pentyl chain distinguishes N-PENTYL-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE from other piperidine derivatives.
Properties
Molecular Formula |
C15H24N2O3S2 |
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Molecular Weight |
344.5 g/mol |
IUPAC Name |
N-pentyl-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C15H24N2O3S2/c1-2-3-4-9-16-15(18)13-7-5-10-17(12-13)22(19,20)14-8-6-11-21-14/h6,8,11,13H,2-5,7,9-10,12H2,1H3,(H,16,18) |
InChI Key |
VDMSCFNALXMAPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC(=O)C1CCCN(C1)S(=O)(=O)C2=CC=CS2 |
Origin of Product |
United States |
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